molecular formula C10H5FO4 B2391123 8-Fluoro-2-oxochromene-3-carboxylic acid CAS No. 625823-51-0

8-Fluoro-2-oxochromene-3-carboxylic acid

Cat. No. B2391123
CAS RN: 625823-51-0
M. Wt: 208.144
InChI Key: REDPUKXQZBVXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoro-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound with the CAS Number: 625823-51-0. It has a molecular weight of 208.15 .


Molecular Structure Analysis

The IUPAC name for this compound is 8-fluoro-2-oxo-2H-chromene-3-carboxylic acid. The InChI code for this compound is 1S/C10H5FO4/c11-7-3-1-2-5-4-6 (9 (12)13)10 (14)15-8 (5)7/h1-4H, (H,12,13) .

Scientific Research Applications

Antiproliferative Potential

The derivatives of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid have shown significant antiproliferative activity against human non-small cell lung cancer (NSCLC) cell lines . Among these compounds, some have exhibited strong antiproliferative activity by inducing apoptosis, arresting cell cycle, and elevating intracellular reactive oxygen species (ROS) level .

Biological Imaging

Certain derivatives of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid have demonstrated excellent fluorescence properties . These compounds could potentially be used as effective fluorescence probes for biological imaging .

Anticancer Activity

Fluorinated heterocycles, such as 8-Fluoro-2-oxochromene-3-carboxylic acid, have been found to have significant anticancer activities . Some of these compounds have shown activities that are almost equal to or exceed the potency of the reference drugs .

Antimicrobial Activity

Fluorinated heterocycles have also been reported to have antimicrobial activities . The presence of fluorine atoms in these compounds can enhance their antimicrobial properties .

Sodium Ion Chemosensor

3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives have been studied for their interaction with various metal ions . These compounds could potentially be used as chemosensors for sodium ions .

Drug Design

Fluorinated heterocycles, such as 8-Fluoro-2-oxochromene-3-carboxylic acid, have been found to be lead structures for drug design developments . The different substituent groups connected with the coumarin nucleus strongly influence the biological activity of the resulting derivatives .

Safety And Hazards

The safety information for this compound includes the following hazard statements: H302+H312+H332;H315;H319;H335. The precautionary statements include P271;P261;P280 .

properties

IUPAC Name

8-fluoro-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FO4/c11-7-3-1-2-5-4-6(9(12)13)10(14)15-8(5)7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDPUKXQZBVXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)OC(=O)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-2-oxochromene-3-carboxylic acid

Synthesis routes and methods

Procedure details

3-Fluorosalicylaldehyde (97.2 mg, 0.69 mmol) and Meldrum's acid (100 mg, 0.69 mmol) were combined in H2O (1 mL). The solution was stirred at 75° C. for 2 h. After cooling to room temperature, the precipitate was filtered and dried at suction to give 99.6 mg of 8-fluoro-3-carboxy-coumarin in a 68% yield.
Quantity
97.2 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.